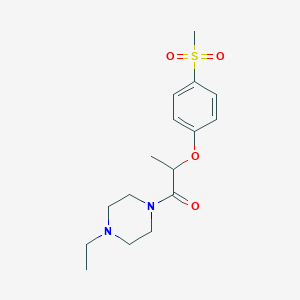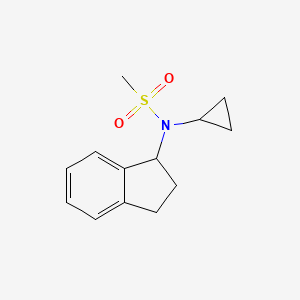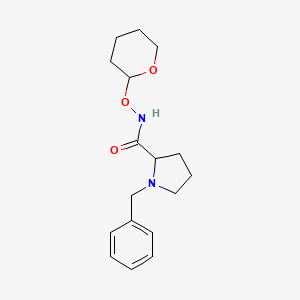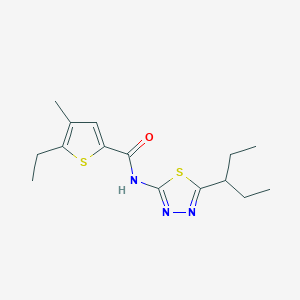
1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one, also known as EPPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a research tool. EPPMP is a derivative of methamphetamine and has been shown to exhibit similar properties to this drug, making it an attractive alternative for research purposes.
Wirkmechanismus
1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one acts as a stimulant by binding to the dopamine and norepinephrine transporters in the brain. This leads to an increase in the release of these neurotransmitters, resulting in feelings of euphoria and increased energy. 1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one has also been shown to have an affinity for the serotonin transporter, although its effects on this system are less well understood.
Biochemical and Physiological Effects
1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also has the potential to cause neurotoxicity, particularly in high doses or with repeated use. These effects make it a valuable tool for studying the physiological effects of stimulant drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one as a research tool is its similarity to methamphetamine. This makes it a valuable alternative for studying the mechanisms of addiction and drug abuse without the risks associated with using illegal drugs. However, 1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one also has some limitations, including its potential for neurotoxicity and the need for caution when handling and using the compound.
Zukünftige Richtungen
There are many potential future directions for research on 1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one. One area of interest is the development of new treatments for addiction and drug abuse based on the mechanisms of action of 1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one. Another area of research is the investigation of the long-term effects of 1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one on the brain and other physiological systems. Finally, there is potential for the development of new derivatives of 1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one with different properties and applications in scientific research.
Conclusion
In conclusion, 1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one is a valuable research tool with many potential applications in the study of addiction, drug abuse, and other physiological processes. Its similarity to methamphetamine makes it an attractive alternative for studying the mechanisms of these processes without the risks associated with illegal drugs. However, caution must be exercised when handling and using 1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one due to its potential for neurotoxicity. Further research is needed to fully understand the biochemical and physiological effects of 1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one and its potential applications in scientific research.
Synthesemethoden
The synthesis of 1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one involves the reaction of 4-methylsulfonylphenol with 1-(4-ethylpiperazin-1-yl)propan-2-one in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified using various techniques such as recrystallization or column chromatography. The synthesis of 1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one is relatively simple and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one has been used extensively in scientific research for its potential applications as a research tool. It has been shown to have similar properties to methamphetamine, including the ability to stimulate the release of dopamine and norepinephrine in the brain. This makes it a valuable tool for studying the mechanisms of addiction and drug abuse.
Eigenschaften
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-4-17-9-11-18(12-10-17)16(19)13(2)22-14-5-7-15(8-6-14)23(3,20)21/h5-8,13H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTQEBSHGZQDDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)OC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one](/img/structure/B7565900.png)

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(4-fluorophenyl)methyl]urea](/img/structure/B7565912.png)

![Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate](/img/structure/B7565932.png)
![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7565956.png)


![1-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-methylpiperidine-4-carboxamide](/img/structure/B7565972.png)




![1-Cyclohexyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-1-methylurea](/img/structure/B7566003.png)